2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid
Overview
Description
“2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It has a molecular weight of 227.26 . The compound is also known by its IUPAC name, (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.
Scientific Research Applications
Scalable Synthesis
- Scalable Synthesis Techniques : A stereoselective and scalable synthesis technique for this compound, focusing on controlling the stereoselectivity of a cyclopropanation step, has been developed (Wang et al., 2013).
Synthesis of Stereoisomers
- Synthesis of Stereoisomers : A synthesis method for all four stereoisomers of this compound has been created, significantly shortening known literature procedures. This method includes optical resolution via diastereomeric salt formation or chromatography (Bakonyi et al., 2013).
Precursors for β-Amino Acids
- Conformationally Constrained β-Amino Acid Precursors : These compounds are precursors to conformationally constrained β-amino acids, which can form oligomers with definite secondary structures (Krow et al., 2016).
Synthesis of Glutamic Acid Analogue
- Glutamic Acid Analogue Synthesis : A synthesis process for a glutamic acid analogue from this compound is reported, involving a key transannular alkylation step (Hart & Rapoport, 1999).
Antimalarial Activity
- Evaluation of Antimalarial Activities : Derivatives of this compound have been synthesized and evaluated for their in vitro activity against malaria and antimycobacterium (Ningsanont et al., 2003).
Molecular Structure Characterization
- Molecular Structure Characterization : The molecular structure of chiral variants of this compound has been synthesized and characterized, providing insights into the molecular arrangement and properties (Moriguchi et al., 2014).
Peptidomimetic Synthesis
- Peptidomimetic Synthesis : Efficient synthesis processes for peptidomimetic compounds utilizing this chemical have been developed (Mandal et al., 2005).
Total Synthesis of Amino Sugars
- Amino Sugar Synthesis : This compound has been used in the total synthesis of 3-amino-3-deoxy-D-altrose and derivatives, highlighting its utility in complex organic synthesis (Nativi et al., 1989).
Synthesis of Azetidin-2-ones
- Azetidin-2-ones Building Blocks : This compound and its derivatives have been used to synthesize azetidin-2-ones, serving as new building blocks for carbapenem nuclei (Katagiri et al., 1986).
Scale-up Synthesis for Biologically Active Compounds
- Large-Scale Synthesis for Biologically Active Compounds : Investigations into the continuous photo flow synthesis of this compound for large-scale production, highlighting its potential in the preparation of biologically active compounds and material sciences (Yamashita et al., 2019).
Reduction of N-Alkoxycarbonyl Derivatives
- Reduction Studies : The reduction of N-methoxycarbonyl and N-benzoxycarbonyl derivatives of this compound has been studied, showing the formation of bicyclic urethanes and oxazolidines (Nurdinov et al., 1993).
Ethylene Biosynthesis Inhibition
- Inhibition of Ethylene Biosynthesis : The compound 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, a derivative, has been identified as a weak inhibitor of ethylene biosynthesis in plants (Switzer et al., 1989).
Copper-mediated Synthesis
- Copper-mediated/catalyzed Syntheses : Development of copper-mediated/catalyzed reactions for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates (Toh et al., 2011).
Alicyclic Polymers for Resist Applications
- Photoresist Material Synthesis : This compound has been used in synthesizing alicyclic polymers for 193 nm photoresist materials, important in the field of materials science (Okoroanyanwu et al., 1998).
Novel Inhibitors and Synthetic Pathways
- Synthesis of Novel Inhibitors : Innovative pathways for synthesizing 2-azabicyclo[2.1.1]hexanes, which have potential as inhibitors in various biological processes, have been explored (Stevens & Kimpe, 1996).
Synthesis of Chiral Cyclic Amino Acid Esters
- Chiral Cyclic Amino Acid Esters : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a chiral cyclic amino acid ester, has been achieved and characterized (Moriguchi et al., 2014).
Synthesis of Optically Active Cyclohexenones
- Optically Active Cyclohexenone Synthesis : Synthesis of optically active cyclohexenones using this compound as a building block has been accomplished, demonstrating its utility in chiral chemistry (Hareau et al., 1999).
GABA Analogue Synthesis
- GABA Analogue Synthesis : A study on the conformation of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure was conducted, illustrating the compound's utility in designing bioactive molecules (Jimeno et al., 2011).
Intramolecular Cyclopropanation
- Intramolecular Cyclopropanation : A stereospecific synthesis of 1-aminocyclopropane-1-carboxylic acids using this compound has been developed, showcasing its versatility in organic synthesis (Koskinen & Muñoz, 1993).
Oxidative Transformation in Synthesis
- Oxidative Transformation for Synthesis : A method for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes by intramolecular cyclopropanation of N-allyl enamine carboxylates has been developed, demonstrating a novel application in organic synthesis (Toh et al., 2014).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMXVVMJQHITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-97-7 | |
Record name | rac-(1R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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